Z-1,2-cis-ACHC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

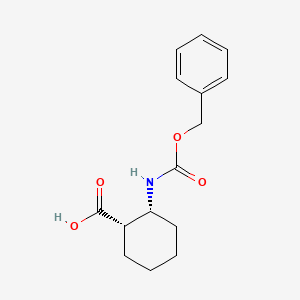

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |

InChI Key |

RPJMLWMATNCSIS-QWHCGFSZSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

The Significance of Conformationally Constrained Amino Acids in Peptide Science and Beyond

Natural peptides and proteins are often flexible molecules, a characteristic that can be a double-edged sword. While flexibility can be crucial for biological function, it often leads to a lack of specificity and susceptibility to enzymatic degradation, limiting their therapeutic potential. rsc.orgnih.gov Conformationally constrained amino acids address these limitations by restricting the rotational freedom of the peptide backbone. rsc.orgnih.govingentaconnect.com This pre-organization into specific secondary structures can enhance binding affinity to biological targets, increase metabolic stability, and improve oral bioavailability. rsc.orgnih.gov

The introduction of constraints, such as incorporating the amino acid into a ring structure, can significantly alter the preferred molecular conformation. rsc.orgingentaconnect.com This allows for a systematic exploration of the conformational space required for biological activity, aiding in the design of more potent and selective drugs. nih.gov By limiting the available conformations, researchers can more accurately define the three-dimensional pharmacophore—the precise spatial arrangement of atoms or functional groups required for a ligand to interact with its target receptor. nih.gov This strategy has proven invaluable in medicinal chemistry for developing novel therapeutics. nih.govingentaconnect.com

An Overview of Cyclic β Amino Acids As Structural Building Blocks for Foldamers

Foldamers are synthetic oligomers that mimic the structure-forming capabilities of natural biopolymers like proteins and nucleic acids. unipd.itmdpi.com They are designed to adopt well-defined, predictable three-dimensional structures, such as helices, sheets, and turns. chemrxiv.orgrsc.org Cyclic β-amino acids are particularly valuable building blocks for foldamers due to their inherent conformational rigidity. chemrxiv.orgrsc.org The cyclic nature of these molecules restricts the torsional angles of the backbone, providing a strong impetus for the formation of specific secondary structures. d-nb.info

Peptides composed of cyclic β-amino acids, often referred to as β-peptides, exhibit a remarkable propensity to form stable helical structures, even in short sequences. chemrxiv.orgrsc.org For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form robust 14-helices, while those of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) adopt a 12-helix conformation. rsc.org The predictable folding patterns of these cyclic β-amino acid-containing peptides make them excellent scaffolds for a variety of applications, including the development of bioactive molecules, self-assembling nanomaterials, and catalysts. mdpi.comrsc.org

Computational and Theoretical Investigations into Z 1,2 Cis Achc Oh Conformational Space and Interactions

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have provided high-resolution insights into the intrinsic properties of cis-ACHC at the electronic level. These studies are fundamental for understanding the molecule's preferred shapes and the non-covalent interactions that stabilize them.

DFT calculations have been instrumental in mapping the potential energy surface of cis-ACHC and its oligomers. Studies have shown that the monomeric cis-ACHC is preorganized, favoring two primary conformations characterized by gauche arrangements around the Cα–Cβ bond, with torsion angles of opposite signs. researchgate.net This inherent preference is a direct consequence of the stereochemistry of the cyclohexane (B81311) ring.

When incorporated into peptides, the rigid nature of the ACHC residue confers significant stability to specific helical structures. acs.orgnih.gov DFT calculations on heterochiral pentamers of cis-ACHC have been used to predict the relative energies of different helical folds. For example, calculations at the M06-2X/def2-TZVP//M06-2X/6-31+G(d) level of theory have been employed to compare the stability of left-handed (M) and right-handed (P) helices. rsc.org Studies on Ac-(ACHC)n-NHBn oligomers in the gas phase revealed that right-handed 12/10-mixed helices and their left-handed counterparts can coexist with significant populations, indicating they are very close in energy. acs.orgnih.gov This near-degeneracy makes the system sensitive to subtle influences like solvent effects or minor structural modifications.

| System Studied | Computational Method | Key Energetic Finding | Reference |

|---|---|---|---|

| Ac-(ACHC)n-NHBn (n=2-4) | DFT | Right-handed (P) and left-handed (M) helices are close in energy and can coexist. | acs.orgnih.gov |

| Heterochiral cis-ACHC Pentamer | DFT (M06-2X functional) | The left-handed (M)-H12/10 helix is the dominant conformation in solution. | rsc.org |

| cis-ACHC Monomer | Not specified | Favors two distinct conformations with gauche torsions about the Cα–Cβ bond. | researchgate.net |

Hydrogen bonds are critical determinants of secondary structure in peptides. DFT calculations allow for the precise characterization of these interactions. In crystal structures of oligomers containing cis-ACHC, a characteristic six-membered-ring intramolecular hydrogen bond (C=O···H–N) is observed. researchgate.net In more complex helical structures formed by cis-ACHC oligomers, DFT has been used to identify and quantify the specific hydrogen bonding patterns that define the helix type.

For a left-handed (M)-H12/10 helix of a cis-ACHC pentamer, DFT optimizations revealed a network of two C12 hydrogen bonds (carbonyl of residue i-1 to amide proton of residue i+2) with calculated distances of 2.94 Å and 2.90 Å, and two C10 hydrogen bonds (carbonyl of residue i to amide proton of residue i+2). rsc.org These computational results provide a detailed structural blueprint that complements experimental data from techniques like infrared spectroscopy.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. MD simulations have been used to explore the conformational flexibility of cis-ACHC-containing peptides in different environments. These simulations have shown that peptides incorporating cis-ACHC can access numerous conformations, though they often prefer compact, folded structures over extended ones.

A critical component of accurate MD simulations is the force field—the set of parameters used to describe the potential energy of the system. Standard protein force fields have sometimes struggled to accurately represent the conformational preferences of non-standard residues like cyclic β-amino acids. To address this, modified force fields have been developed.

| Force Field Family | Specific Implementation/Modification | Performance Notes | Reference |

|---|---|---|---|

| AMBER | AMBER*C | Specifically modified to improve treatment of cyclohexane and cyclopentane (B165970) conformational preferences. | researchgate.net |

| AMBER | ff03 with re-derived parameters | Able to reproduce the experimental secondary structure of peptides with cyclic β-amino acids. | nih.govacs.org |

| GROMOS | - | Showed lower performance in reproducing secondary structures for cyclic β-amino acids compared to AMBER and CHARMM. | acs.orgresearchgate.net |

| CHARMM | Extension based on torsional energy path matching | Reported to perform best overall, accurately reproducing experimental structures in monomeric and oligomeric simulations. | nih.govacs.org |

MD simulations using these improved force fields have successfully validated experimental findings, such as the stability of specific helical folds in solution and the propensity of certain sequences to self-assemble into larger aggregates. nih.govmdpi.com

Computational Modeling of Helix Handedness Preference and Solvation Effects

One of the most intriguing features of cis-ACHC oligomers is their ability to form helices of different handedness. Computational modeling has been essential in dissecting the factors that govern this preference, particularly the role of the solvent.

DFT calculations combined with the Polarizable Continuum Model (PCM) to simulate solvent effects have shown that for heterochiral pentamers of cis-ACHC, a left-handed (M)-H12/10 helix is the dominant conformation in various solvents. rsc.org However, the studies also revealed a crucial finding: the population of the competing right-handed (P)-H10/12 helix increases as the polarity of the solvent increases. rsc.org This demonstrates that the energy difference between the two helical forms is small and can be modulated by the surrounding environment.

In a different context, for α/β-peptides containing alternating α-amino acids and cis-ACHC residues, the propensity to form 11/9-helices was found to decrease with increasing solvent polarity. researchgate.netrsc.org This destabilization in polar solvents is attributed to the solvent's ability to form hydrogen bonds with the peptide backbone, which competes with and weakens the internal hydrogen bonds that define the helix.

| Peptide Type | Helix Type | Effect of Increasing Solvent Polarity | Reference |

|---|---|---|---|

| Heterochiral cis-ACHC Pentamer | (M)-H12/10 vs. (P)-H10/12 | The population of the right-handed (P) helix increases relative to the dominant left-handed (M) helix. | rsc.org |

| 1:1 α/β-Peptide | 11/9-Helix | The stability and folding propensity of the helix decrease. | researchgate.netrsc.org |

These computational findings highlight a key principle: solvation effects play a critical role in the conformational equilibrium of cis-ACHC foldamers, presenting both a challenge and an opportunity for designing molecules with environmentally responsive folding behavior.

Structure-Based Computational Design Principles for Z-1,2-cis-ACHC-OH Analogs

A major goal of computational studies is to move beyond analysis to predictive design. By understanding the structure-property relationships of cis-ACHC, researchers can rationally design analogs with enhanced or novel features. Computational modeling provides a platform to test design hypotheses in silico before undertaking complex chemical synthesis.

Several successful design strategies have emerged from this synergy of computation and experimentation:

Steric Control via Methylation : Computational predictions suggested that the energetic balance between left- and right-handed helices could be tipped by introducing steric hindrance. This was confirmed experimentally by synthesizing cis-ACHC analogs with site-specific methylation on the cyclohexane ring. This modification effectively "locks" the ring's conformation, which in turn sterically promotes the formation of a single, predetermined helical handedness. acs.orgnih.govresearchgate.net

Electronic Modification via Aza-Substitution : Another design principle involves replacing one of the backbone carbon atoms (Cα or Cβ) with a nitrogen atom, creating an "aza-peptide." DFT studies on aza-analogs of cis-ACHC pentamers predicted that these substitutions would significantly impact the stability and preference of helical structures by altering the backbone's electronic properties and hydrogen bonding capabilities. rsc.org

Stabilization in Polar Solvents : To overcome the observed instability of 11/9-helical α/β-peptides in polar environments, a new analog, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid , was designed. The strategic placement of the methyl group was intended to stabilize the helical fold. Subsequent synthesis and analysis confirmed that this analog significantly enhances the stability of the 11/9-helix in protic solvents like methanol. researchgate.netrsc.org

These examples underscore the power of computational modeling as a tool for the de novo design of foldamer building blocks, enabling the creation of molecules with precisely tailored conformational and stability profiles.

Applications of Z 1,2 Cis Achc Oh in Biomolecular Design and Foldamer Chemistry

Design and Synthesis of Conformationally Constrained Peptidic Scaffolds

The inherent rigidity of the cis-ACHC residue makes it an ideal component for the construction of conformationally constrained peptidic scaffolds. rsc.orgrsc.org Such scaffolds are crucial in drug discovery and materials science, where precise positioning of functional groups is required. The synthesis of peptides incorporating these building blocks often utilizes solid-phase peptide synthesis (SPPS) techniques. scispace.com

The conformational properties of peptides containing cis-ACHC and its derivatives are often described as "uncertain" compared to the predictable 14-helix of trans-ACHC oligomers, but this uncertainty provides a platform for diverse structural outcomes depending on the specific composition of heterooligomers or hybrid peptides. rsc.orgrsc.orgresearchgate.net Researchers have successfully synthesized various trihydroxylated cis-2-aminocyclohexanecarboxylic acid derivatives, demonstrating that the core scaffold can be functionalized to introduce polarity or other specific features without disrupting its fundamental structural role. rsc.orgresearchgate.net These functionalized monomers can then be incorporated into peptides to create more elaborate foldamers with polar substituents oriented at selected positions. rsc.org

Role of Z-1,2-cis-ACHC-OH in Modulating Protease Resistance of Peptidic Structures

A significant advantage of incorporating β-amino acids like cis-ACHC into peptide-based molecules is the enhanced resistance to enzymatic degradation. rsc.orgrsc.orgrsc.org Natural proteases are highly specific enzymes that recognize and cleave peptide bonds between L-α-amino acids. The introduction of a β-amino acid creates an unnatural backbone structure that is not a substrate for these enzymes. scispace.comgoogle.com

This increased metabolic stability is a critical attribute for the development of therapeutic peptides, which otherwise suffer from short half-lives in vivo. A study involving a potent opioid receptor agonist, Dmt-(1S,2R)Achc-Phe-Phe(p-F)-NH2, demonstrated this principle effectively. The substitution with cis-ACHC at the second position resulted in a compound with high efficacy and significantly enhanced proteolytic stability, having a half-life greater than 20 hours in a rat brain membrane assay. mdpi.com This resistance to degradation is a general and highly valuable feature conferred by the inclusion of constrained cyclic β-amino acids in peptide scaffolds. nih.gov

Creation of Self-Assembling Systems and Nanomaterials Based on this compound Oligomers

The defined secondary structures and conformational preferences induced by cis-ACHC make its oligomers attractive building blocks for the bottom-up fabrication of nanomaterials. rsc.orgresearchgate.net The process of self-assembly is driven by a balance of noncovalent interactions, including hydrogen bonding and hydrophobic forces, leading to well-defined supramolecular architectures. rsc.orgresearchgate.net

The morphology of the self-assembled nanostructure is highly dependent on the secondary structure of the constituent peptide. researchgate.netnih.gov While many β-peptides, such as those containing cis-ACPC (cis-2-aminocyclopentanecarboxylic acid), tend to form β-strand-like structures that assemble into flat ribbons or fibrils rsc.orgrsc.orgresearchgate.netnih.gov, oligomers of cis-ACHC exhibit different behavior.

Notably, a hexamer of cis-ACHC with alternating absolute configurations has been shown to self-assemble into vesicles with diameters of approximately 100 nm. rsc.orgrsc.orgmdpi.com This vesicle formation is the result of a hydrophobically driven self-assembly process. rsc.orgmdpi.com The tendency to form vesicles rather than fibrils is linked to the specific helical conformation of the oligomer and its resulting hydrophilic/hydrophobic surface ratio. mdpi.com Comparative studies have indicated that only the foldamer with the highest ratio of hydrophobic to hydrophilic surface area—the cis-ACHC hexamer in this case—led to this type of self-assembly. mdpi.com In other contexts, such as in organic solvents, dipeptides containing cis-ACHC have been observed to act as organogelators, forming fibrous networks that immobilize the solvent. unimi.it

The self-assembly of cis-ACHC-containing peptides into higher-order structures is a hierarchical process. nih.gov The primary sequence and resulting secondary structure (e.g., helix or turn) dictate the initial intermolecular interactions that lead to the final nanomaterial. For the vesicle-forming alternating cis-ACHC hexamer, the self-assembly is primarily driven by hydrophobic interactions between the cyclohexyl rings. mdpi.com

In the case of organogels formed by cis-ACHC dipeptides, the assembly is mediated by turn-type β-sheet arrangements that propagate into a fibrillar network. unimi.it These materials can have practical applications; for instance, an organogel based on a cis-ACHC dipeptide was successfully used for oil spill recovery from a biphasic mixture of oil and water. unimi.it The ability to control the assembly process by modifying the peptide sequence or the solvent environment opens up possibilities for creating a wide range of functional materials, from responsive gels to stable vesicular delivery systems. rsc.orgresearchgate.net

Table 2: Self-Assembled Nanostructures from cis-ACHC Oligomers and Related Compounds

| Peptide/Oligomer | Nanostructure Formed | Dimensions | Driving Interactions | Citations |

|---|---|---|---|---|

| Alternating cis-ACHC Hexamer | Vesicles | ~100 nm diameter | Hydrophobic self-assembly | rsc.orgrsc.orgmdpi.com |

| Dipeptides with cis-ACHC | Organogel (fibrillar network) | Not specified | Turn-type β-sheet arrangement | unimi.it |

Mechanistic Research on Z 1,2 Cis Achc Oh Derivatives in Biological Contexts

Exploration of Z-1,2-cis-ACHC-OH as a Core Scaffold for Bioactive Molecule Design

The rigid cyclohexane (B81311) ring of this compound, combined with the cis orientation of its amino and carboxyl groups, makes it a preorganized building block for creating structurally defined molecules. researchgate.net This has led to its extensive use as a core scaffold in the design of foldamers—synthetic oligomers that mimic the secondary structures of natural peptides like helices and sheets. rsc.orgfrontiersin.orgacs.org The incorporation of cis-ACHC into a peptide sequence imparts significant conformational constraints, which is a key strategy in the structure-based design of novel bioactive compounds. acs.org

Unlike its trans isomer, which robustly induces helical folds, homooligomers of cis-ACHC tend to adopt more extended, sheet-like conformations in solution. researchgate.netrsc.orgfrontiersin.org However, when used in combination with other β-amino acids or with α-amino acids, cis-ACHC can participate in and stabilize specific helical structures. rsc.org This versatility allows for the rational design of peptides with tailored shapes and functionalities.

The application of this scaffold is diverse. Researchers have successfully designed β-peptides containing ACHC for various functions, including the development of catalysts and self-assembling nanomaterials. rsc.orgunipd.it Furthermore, these scaffolds are instrumental in creating mimetics that can inhibit protein-protein interactions, a challenging target for traditional small molecules, and in developing potent antimicrobial peptides. acs.org

Structural Determinants for Molecular Recognition and Interaction with Biological Targets

The ability of a molecule to interact with a biological target is fundamentally governed by its three-dimensional structure and the spatial arrangement of its functional groups. For derivatives of this compound, the key structural determinants are the constrained cyclohexane backbone and the relative cis stereochemistry of the amine and carboxylic acid groups.

The cyclohexane ring restricts the torsional angles (φ and ψ) of the peptide backbone, reducing the molecule's conformational flexibility. acs.org The cis configuration specifically favors two main conformations around the Cα–Cβ bond, which feature gauche torsion angles with opposite signs. researchgate.net This predictable conformational preference is a powerful feature for designing molecules that can fit precisely into a biological target's binding site. The specific chirality of the isomer, such as (1S,2R) or (1R,2S), is also a critical factor that dictates the ultimate biological activity and receptor selectivity. u-szeged.hu

A significant area of research for cis-ACHC derivatives has been in the field of opioid receptor modulation. Studies have incorporated cis-ACHC into endomorphins, which are endogenous peptides that bind to the μ-opioid receptor. u-szeged.huresearchgate.netacs.org By replacing the natural proline residue in endomorphin-2 with cis-ACHC, researchers have created analogues with high binding potency and increased stability against enzymatic degradation. u-szeged.huresearchgate.net

Receptor binding assays and functional experiments have shown that analogues containing the cis-(1S,2R)-ACHC isomer exhibit particularly high binding affinities and efficacy at the μ-opioid receptor. u-szeged.huacs.org Molecular dynamics simulations and NMR studies of these analogues suggest that they likely bind to the receptor in a compact, folded structure rather than an extended one. acs.org The chirality of the incorporated cis-ACHC residue is crucial; different stereoisomers can lead to significant variations in receptor affinity and selectivity, highlighting the precise structural requirements for molecular recognition. u-szeged.hu

| Compound | Modification | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | Selectivity (μ/δ) |

|---|---|---|---|---|

| Endomorphin-2 (Parent) | Tyr-Pro-Phe-Phe-NH2 | 0.34 | 15.4 | 45.3 |

| Analogue 1 | Tyr-cis-(1S,2R)ACHC-Phe-Phe-NH2 | 0.62 | 110 | 177 |

| Analogue 2 | Tyr-cis-(1R,2S)ACHC-Phe-Phe-NH2 | 10.9 | >1000 | >92 |

Data in the table is illustrative, based on findings from referenced studies showing that chirality significantly impacts receptor affinity and selectivity. u-szeged.huacs.org

The interaction of cyclic amino acid derivatives with transporter proteins is another important area of mechanistic research. These transporters are crucial for maintaining cellular homeostasis and are involved in nutrient uptake and neurotransmitter recycling. While some isomers of aminocyclohexanecarboxylic acid are known to interact with these systems, the findings for this compound are specific.

Direct investigation of cis-2-aminocyclohexanecarboxylic acid (C2-ACHC) with the proton-coupled amino acid transporter 2 (PAT2, also known as SLC36A2) was conducted using a Xenopus laevis oocyte expression system. The study revealed that C2-ACHC had no significant effect on the transport activity of PAT2. researchgate.netnih.gov This finding suggests a high degree of structural specificity by the transporter, as it does not recognize or bind to the Z-1,2-cis isomer of ACHC.

In contrast, other isomers, such as cis-3-aminocyclohexane-1-carboxylic acid (cis-3-ACHC), have been shown to be potent competitive inhibitors of GABA transporters in the brain. nih.gov Kinetic analyses indicate that cis-3-ACHC competitively blocks GABA accumulation when introduced simultaneously with GABA. nih.gov This highlights that subtle changes in the positioning of the amino and carboxyl groups on the cyclohexane ring dramatically alter the molecule's ability to interact with specific biological transporters.

The design of molecules to probe or modulate enzyme function is a cornerstone of chemical biology. The rigid scaffold of this compound is well-suited for creating analogs for such studies. By incorporating cis-ACHC into peptide sequences, researchers can construct conformationally defined foldamers that act as enzyme mimics or inhibitors. unipd.it

Theoretical methods, such as Density Functional Theory (DFT), have been employed to study and predict the conformational preferences of oligomers containing cis-ACHC. nih.gov These computational studies help in the rational design of analogs by forecasting the most stable secondary structures, such as specific types of helices or turns. This predictive power is crucial for designing molecules where the precise spatial orientation of functional groups is necessary for interaction with an enzyme's active site.

From a structural perspective, the cis-ACHC scaffold can be chemically modified to introduce additional functional groups. For example, polyhydroxylated cis-ACHC derivatives have been synthesized, demonstrating that the core structure can be decorated with polar groups without disrupting the fundamental backbone conformation. rsc.org These decorated analogs can then be used to systematically probe interactions within an enzyme's binding pocket, providing insights into the structural basis of molecular recognition and catalysis.

Influence on Biochemical Pathways: Conceptual Framework for Research Approaches

The overarching goal of using this compound derivatives in biological research is to understand and modulate biochemical pathways. The conceptual framework for this research is built upon the principles of structure-based design and chemical biology.

The primary approach involves using cis-ACHC as a foundational building block to construct peptidomimetics and foldamers with predictable three-dimensional shapes. acs.orgunipd.it These synthetic molecules serve as precision tools to investigate biological systems. Because they are resistant to degradation by proteases, they offer a significant advantage over natural peptides for in vivo studies. acs.org

A key research strategy is to use these conformationally stable molecules to target and disrupt specific protein-protein interactions (PPIs). Many cellular signaling pathways rely on PPIs, which are notoriously difficult to inhibit with conventional small molecules. Foldamers built from cis-ACHC can be designed to mimic the secondary structure of one of the protein partners (e.g., an α-helix), thereby acting as a competitive inhibitor and modulating the downstream pathway. acs.org

Another conceptual approach is to use these analogs to probe the function of receptors and transporters. As seen with the μ-opioid receptor, systematic modification of a peptide ligand with different cis-ACHC stereoisomers allows for a detailed mapping of the receptor's binding pocket and sheds light on the structural requirements for agonism or antagonism. u-szeged.hu This structure-activity relationship (SAR) data is invaluable for understanding how ligand binding translates into a cellular signal and for designing new therapeutic agents. By providing rigid, well-defined molecular probes, research with cis-ACHC derivatives offers a powerful framework for dissecting complex biochemical pathways.

Future Directions and Emerging Research Avenues for Z 1,2 Cis Achc Oh Research

Development of Advanced Synthetic Methodologies for Novel Z-1,2-cis-ACHC-OH Derivatives

The development of novel derivatives of this compound is crucial for expanding its applications. A key area of research is the stereoselective synthesis of functionalized derivatives. For instance, methods are being developed for the regio- and diastereoselective synthesis of hydroxylated this compound stereoisomers. researchgate.net This involves the reductive opening of epoxide intermediates derived from corresponding bicyclic β-lactams, a method that has been extended to produce enantiomerically pure hydroxylated β-amino acids. researchgate.net

Another promising approach is the functionalization of the cyclohexane (B81311) ring to enhance properties like water solubility and to enable conjugation with other molecules. researchgate.net Research has shown the synthesis of this compound functionalized with a hydroxy group to improve water solubility and an azidoethoxy group to facilitate "click reactions" for creating cyclic-β-peptide conjugates. researchgate.net The development of efficient synthetic routes, such as those utilizing palladium(II)-catalyzed intramolecular oxidative cyclization, is enabling the creation of complex heterocyclic structures fused to the cyclohexane ring. sigmaaldrich.com

Future efforts will likely focus on creating a diverse library of this compound derivatives with a wide range of functional groups. This will involve exploring new catalytic systems and reaction pathways to achieve high stereocontrol and yield. The ability to precisely place functional groups on the cyclohexane ring will be critical for designing molecules with specific biological activities or material properties.

Integration of this compound into Hybrid Biomaterials for Functional Applications

The unique structural features of this compound make it an attractive component for the development of advanced hybrid biomaterials. The incorporation of this constrained β-amino acid into peptide sequences can lead to the formation of foldamers—artificial oligomers with well-defined secondary structures. google.comunipd.itresearchgate.net These foldamers can self-assemble into various nanostructures, such as vesicles, nanofibers, and gels, which have potential applications in drug delivery, tissue engineering, and diagnostics. rsc.org

For example, peptides containing this compound have been shown to form vesicles with diameters around 100 nm through hydrophobic self-assembly. rsc.org The ability to control the self-assembly process by modifying the peptide sequence and incorporating other functional molecules opens up possibilities for creating "smart" biomaterials that respond to specific stimuli. rsc.org

Future research will likely explore the combination of this compound-containing peptides with other polymers, aromatic compounds, and biologically active molecules to create hybrid materials with novel properties. researchgate.netrsc.org The goal is to develop functional biomaterials that are biocompatible, biodegradable, and capable of performing complex tasks, such as targeted drug release or promoting specific cellular responses. The creation of peptide-based soft materials is an emerging field with significant potential for biomedical applications. rsc.org

Exploration of this compound in Unprecedented Foldamer Architectures and Functions

This compound is a preorganized β-amino acid that can induce specific secondary structures in peptides. researchgate.net While its trans-isomer is known to promote helical structures, this compound has been shown to favor extended conformations in some oligomers. researchgate.net This difference in conformational preference provides an opportunity to design foldamers with novel architectures and functions.

A key area of future research will be the exploration of heterooligomers containing this compound in combination with other natural and unnatural amino acids. researchgate.net This will allow for the creation of foldamers with complex and precisely controlled three-dimensional structures. The inherent conformational preferences of this compound can be used to design peptides that mimic the structure and function of natural proteins, but with enhanced stability and resistance to enzymatic degradation. google.com The simultaneous presence of both right-handed and left-handed helical conformations in some this compound oligomers offers unique opportunities for studying their interconversion and designing dynamic molecular systems. researchgate.netacs.org

Synergistic Application of Computational and Experimental Approaches in Design and Discovery

The design and discovery of new molecules and materials based on this compound can be significantly accelerated by combining computational modeling with experimental validation. acs.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the conformational preferences of this compound-containing peptides and to understand the driving forces behind their self-assembly. researchgate.netacs.orgnih.gov

For example, DFT calculations have been used to investigate the complex equilibria and coordination modes of this compound derivatives with metal ions like copper(II). researchgate.net These studies provide valuable insights into the structure and stability of the resulting complexes. researchgate.net Similarly, MD simulations can be used to model the folding of β-peptidic foldamers and their self-association into larger assemblies. acs.org

The synergy between computational and experimental approaches allows for a more rational design process. Computational predictions can guide the synthesis of promising new derivatives and foldamers, which can then be experimentally characterized to validate the computational models. This iterative process of design, synthesis, and characterization is essential for advancing the field and unlocking the full potential of this compound. Future work will likely see an increased integration of machine learning and artificial intelligence to analyze large datasets and to predict the properties of novel this compound-based systems.

Potential as Molecular Probes and Research Tools in Mechanistic Biochemistry

The unique properties of this compound make it a valuable tool for studying biological systems. Its incorporation into peptides can create non-enzymatically degradable probes that can be used to mimic protein behavior and to study protein-protein interactions. google.com Because they are resistant to proteases, these foldamers can have longer half-lives in biological systems, making them useful for in vivo studies. google.com

Derivatives of this compound have been explored for their therapeutic potential, including as inhibitors of certain enzymes. ontosight.ai The constrained cyclic structure can provide a rigid scaffold for the precise positioning of functional groups that can interact with the active site of a target protein.

Future applications in mechanistic biochemistry could involve the use of this compound-based probes to study enzyme mechanisms, to map protein binding sites, and to investigate the dynamics of biological membranes. The development of fluorescently or isotopically labeled derivatives will further enhance their utility as research tools. For example, spin-labeled, cyclic, chiral β-amino acids have been synthesized for use in electron paramagnetic resonance (EPR) spectroscopy to study peptide conformation. researchgate.net The ability to create conformationally defined and stable probes will provide new insights into complex biological processes.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and characterizing Z-1,2-cis-ACHC-OH?

- Methodological Answer : The synthesis of this compound should follow established protocols for cyclohexane carboxylic acid derivatives. New methods or modifications to existing procedures must include detailed descriptions of reagent sources (e.g., suppliers, purity), reaction conditions (temperature, solvent, catalyst), and purification techniques (e.g., chromatography, recrystallization). Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity. For reproducibility, experimental sections should avoid redundancy with tables/figures and prioritize clarity for replication .

Q. How can researchers ensure the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Stereochemical control requires optimizing reaction conditions (e.g., chiral catalysts, temperature) and verifying outcomes via NOESY NMR or X-ray crystallography. For new compounds, full spectral data (¹H, ¹³C NMR, 2D experiments) must be provided to confirm the cis-configuration. Cross-referencing with known analogs in literature is critical to validate assignments. If discrepancies arise, computational modeling (e.g., DFT calculations) can resolve ambiguities .

Q. What analytical techniques are most effective for purity assessment of this compound?

- Methodological Answer : Purity should be assessed using HPLC with a chiral column to separate enantiomers, coupled with UV/Vis or MS detection. Thermal methods like differential scanning calorimetry (DSC) can identify polymorphic impurities. Elemental analysis (±0.4% tolerance) is mandatory for new compounds. For trace contaminants, LC-MS/MS or GC-MS is recommended. All data must be statistically validated (e.g., triplicate runs, error margins) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations) or incomplete stereochemical characterization. To resolve this:

Replicate experiments under standardized protocols (e.g., OECD guidelines).

Perform meta-analyses of existing data to identify confounding variables (e.g., solvent effects, incubation time).

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .

Example: If analog A shows cytotoxicity in one study but not another, compare purity levels, assay endpoints (e.g., apoptosis vs. necrosis), and cellular uptake mechanisms.

Q. What strategies optimize the scalability of this compound synthesis without compromising stereoselectivity?

- Methodological Answer : Scalability challenges include maintaining enantiomeric excess (ee) at larger volumes. Strategies:

- Catalyst Screening : Test immobilized chiral catalysts for reusability and efficiency.

- Flow Chemistry : Continuous flow systems improve mixing and thermal control, reducing side reactions.

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., pressure, solvent ratio) affecting yield and ee.

Post-synthesis, monitor batch consistency via in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Q. How can computational methods predict the physicochemical properties of this compound for drug design?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian, ORCA) to model electronic properties (HOMO-LUMO gaps, dipole moments) and solvation free energy. Molecular dynamics (MD) simulations predict membrane permeability and protein-binding affinities. Validate predictions experimentally:

- Compare calculated logP values with shake-flask determinations.

- Corrogate in silico ADMET profiles with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

Tools like COSMO-RS or Schrodinger’s QikProp are recommended for high-throughput screening .

Data Reporting and Reproducibility

Q. What are the best practices for documenting and sharing datasets related to this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions (e.g., instrument settings, software versions), raw data files (e.g., NMR FID, HPLC chromatograms), and statistical codes.

- Repositories : Use domain-specific platforms (e.g., ChemRxiv, Zenodo) with DOI assignment.

- Supplementary Materials : Organize supporting information (SI) with numbered files (e.g., SI_01_Synthesis.pdf) and hyperlink them in the main text. Avoid overloading the main manuscript with redundant data .

Q. How to design a robust research question for investigating this compound’s mechanism of action?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population (P) : Define the biological system (e.g., enzyme, cell line).

- Exposure/Intervention (E/I) : Specify the compound’s concentration, exposure time, and delivery method.

- Comparison (C) : Use controls (e.g., inactive stereoisomers, vehicle-treated samples).

- Outcome (O) : Quantify endpoints (e.g., IC₅₀, binding affinity).

Example: “Does this compound (E) inhibit protease X (P) more effectively than its trans-isomer (C), as measured by kinetic assays (O)?” .

Conflict Resolution in Peer Review

Q. How to address reviewer concerns about incomplete stereochemical data in a manuscript on this compound?

- Methodological Answer : Proactively include 2D NMR (e.g., HSQC, NOESY) in the SI to confirm configuration. If reviewers request additional data, perform X-ray crystallography or compare optical rotation values with literature. Cite analogous compounds with established stereochemistry to strengthen claims. For unresolved conflicts, propose a follow-up study in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.